molecular formula C15H17FO3 B1323902 cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-36-2

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323902
CAS No.: 735275-36-2
M. Wt: 264.29 g/mol
InChI Key: LCWLCPDPIZQSHZ-WDEREUQCSA-N
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Description

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a synthetic organic compound with the molecular formula C15H17FO3 This compound features a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-fluorophenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Cyclohexane Ring: Starting with a cyclohexane derivative, the ring is functionalized to introduce the carboxylic acid group.

    Introduction of the 2-(2-Fluorophenyl)-2-oxoethyl Group: This step involves the reaction of a fluorophenyl ketone with the cyclohexane derivative under controlled conditions to ensure the correct stereochemistry.

The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity. For example, palladium-catalyzed coupling reactions might be employed to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis methods, optimizing for cost, efficiency, and safety. This might involve continuous flow reactors to maintain consistent reaction conditions and high-throughput screening to identify the most effective catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

The presence of the fluorine atom in cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. This can lead to different biological activities and applications .

Properties

IUPAC Name

(1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWLCPDPIZQSHZ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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